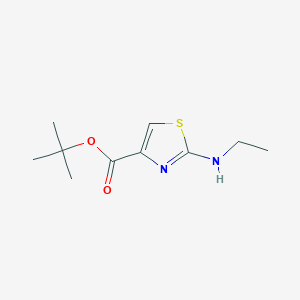
2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one” is a pyridazine derivative. Pyridazines are heterocyclic compounds with a six-membered ring structure containing two nitrogen atoms and four carbon atoms . The presence of the phenyl and methylbenzyl substituents suggests that this compound may have unique properties compared to other pyridazines.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyridazine ring substituted at the 2-position with a 2-methylbenzyl group and at the 6-position with a phenyl group . The exact geometry and conformation could be influenced by various factors, including the presence of the substituents and the specific conditions under which the compound is studied.Chemical Reactions Analysis
As a pyridazine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic substitution reactions at the phenyl ring, nucleophilic substitution reactions at the pyridazine ring, or reactions involving the methylbenzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the phenyl and methylbenzyl substituents. For example, it might be expected to have a relatively high boiling point due to the presence of the aromatic rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : The compound 2-(2-methylbenzyl)-6-phenylpyridazin-3(2H)-one and its derivatives are synthesized using various techniques, including Knoevenagel condensation and crystal X-ray diffraction studies. These methods are crucial for the chemical characterization of the compound (Kalai et al., 2020).
Spectroscopy and Thermal Analysis : Spectroscopic techniques like FT-IR, NMR, UV-Vis, ESI-MS, and thermal analyses (TGA/DTA) are employed to study the structural and thermal properties of this compound and its derivatives. These analyses are essential for understanding the compound's stability and behavior under different conditions (Kalai et al., 2020).
Potential Therapeutic Applications
- Cancer Treatment : Recent studies have explored the potential of derivatives of this compound as anticancer agents. Molecular docking and dynamics simulation analyses suggest that these derivatives could inhibit various cancer pathways, showing potential as therapeutic agents for cancer treatment (El Kalai et al., 2023).
Chemical Reactivity and Stability
- Reactivity and Stability : The compound's reactivity and stability are analyzed using techniques like DFT calculations and molecular docking studies. These analyses help in predicting how the compound interacts with other molecules, which is crucial for its application in drug design and synthesis (Kalai et al., 2021).
Other Applications
Insecticidal Activity : Some derivatives of this compound have been studied for their insecticidal properties, showing promising results against certain pests. This application could be significant in agricultural contexts (Wu et al., 2012).
Antimicrobial Activity : There is research indicating the antimicrobial potential of this compound's derivatives, highlighting their potential use in developing new antimicrobial agents (Jadhav et al., 2017).
Zukünftige Richtungen
The study of pyridazine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-14-7-5-6-10-16(14)13-20-18(21)12-11-17(19-20)15-8-3-2-4-9-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETAODJOOGWVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B2428922.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2428925.png)
![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)
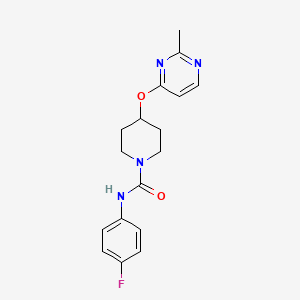
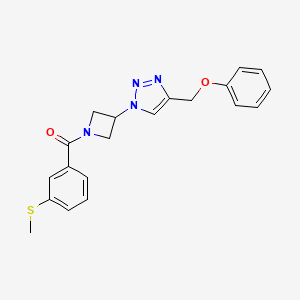

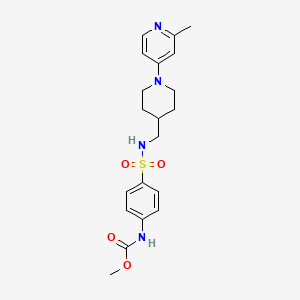
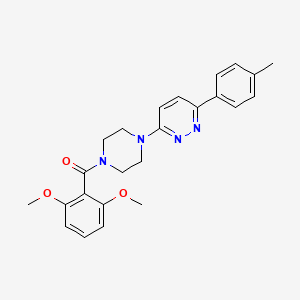
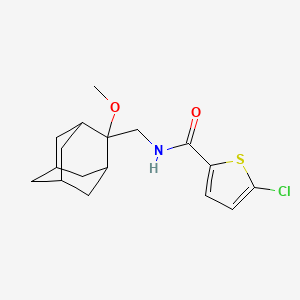
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine](/img/structure/B2428936.png)

